LY2940094

概要

説明

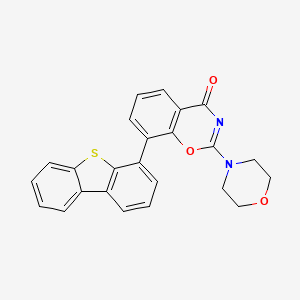

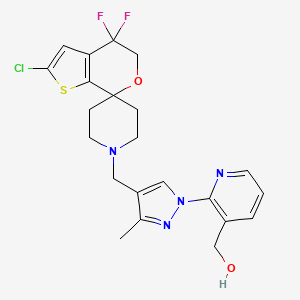

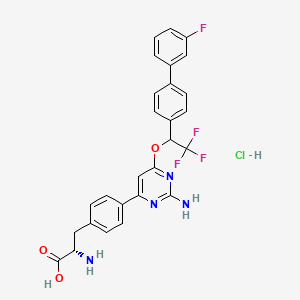

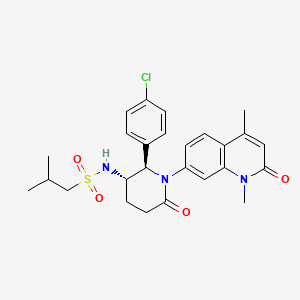

This compound is a complex organic molecule with a molecular formula of C22H23ClF2N4O2S . It contains a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core, which is substituted with various functional groups .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with 3-fluoro-2-(4-formyl-3-methyl-pyrazol-l-yl)-benzonitrile . Another method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with l-(2-fluoro-6-nitro-phenyl)-3-methyl-pyrazole-4-carbaldehyde .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core and various functional groups attached . The presence of the difluoro group and the chloro group on the spiro core adds to the complexity of the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For example, the aldehyde group can undergo reduction to form an alcohol . The pyrazole ring can also participate in various reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.96 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.科学的研究の応用

抗うつ作用

LY2940094は、潜在的な抗うつ作用について研究されてきました。 それは、気分障害に関連するノシセプチン受容体(NOP)のアンタゴニストとして作用します {svg_1}. げっ歯類モデルでは、this compoundは抗うつ様作用を示しました {svg_2}. 概念実証研究では、this compoundを8週間、1日40mgの経口投与すると、主要なうつ病(MDD)患者において抗うつ作用を示す証拠が見られました {svg_3}.

不安解消作用

一部の動物モデルでは、this compoundは不安解消様作用を示しませんでしたが、マウスの恐怖条件付けによる凍結、マウスのストレス誘発性小脳cGMP増加、ラットのストレス誘発性体温上昇という3つのアッセイで、不安解消薬に類似した効果を示しました {svg_4}. これらの知見は、this compoundが不安解消治療薬として潜在的な可能性を秘めていることを示唆しています {svg_5}.

感情処理への影響

This compoundは、感情刺激の処理に対して早い段階で効果があることが判明しています。 ある研究では、感情テストバッテリーで、否定的な顔の表情と比較して、肯定的な顔の表情の認識を増加させることが示されました {svg_6}.

他の抗うつ薬の増強

This compoundは、一般的に使用されている抗うつ薬であるフルオキセチンにおける行動効果を増強することが判明しましたが、標的占有率(NOPとセロトニン再取り込み阻害剤[SERT])は変化しませんでした {svg_7}.

安全性と忍容性

This compoundは、研究において安全でよく耐容性があることが判明しています。 げっ歯類の運動活動を活性化または抑制することはなく、回転棒のパフォーマンスの失敗も誘発しませんでした {svg_8}.

その他の気分障害治療の可能性

気分障害に関連するノシセプチン受容体(NOP)に対する効果を考えると、this compoundはうつ病以外のその他の気分障害の治療に潜在的な可能性を秘めている可能性があります {svg_9}.

Safety and Hazards

作用機序

Target of Action

The NOP receptor is a G protein-coupled receptor found in various regions of the central nervous system associated with mood disorders .

Mode of Action

LY2940094 interacts with the NOP receptor by binding to it with high affinity (Ki=0.105 nM) and antagonist potency (Kb=0.166 nM) . This binding blocks the action of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), thereby inhibiting the signaling of the NOP receptor .

Biochemical Pathways

The NOP receptor is expressed in widespread areas of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . These regions are associated with mood disorders. By blocking the NOP receptor, this compound interferes with the normal signaling pathways in these brain regions .

Result of Action

The blockade of NOP receptor signaling by this compound has been shown to have antidepressant-like effects in rodent models and antidepressant efficacy in patients with major depressive disorder (MDD) . It reduces ethanol self-administration in animal models , suggesting a potential role in the treatment of alcohol abuse.

Action Environment

The action of this compound is influenced by the environment within the central nervous system, particularly the specific brain regions where the NOP receptors are expressed . .

生化学分析

Biochemical Properties

LY2940094 plays a significant role in biochemical reactions by acting as an antagonist to the nociceptin receptor (NOP receptor). It has a high affinity for the NOP receptor with a Ki value of 0.105 nM and an antagonist potency (Kb) of 0.166 nM . The compound interacts with the NOP receptor, which is a G protein-coupled receptor expressed in various regions of the central nervous system, including the cortex, hippocampus, amygdala, thalamus, hypothalamus, and dorsal raphe nucleus . By blocking the NOP receptor, this compound inhibits the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ), thereby modulating the receptor’s activity and influencing various physiological processes .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In rodent models, this compound demonstrated antidepressant-like effects by targeting the NOP receptors in brain regions associated with mood disorders . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to reduce ethanol self-administration in animal models, indicating its potential impact on addiction-related cellular processes . Additionally, this compound promotes oligodendrocyte generation and myelination, which are crucial for maintaining proper neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the NOP receptor. As a selective NOP receptor antagonist, this compound inhibits the receptor’s activity by preventing the binding of nociceptin/orphanin FQ (N/OFQ) . This inhibition leads to changes in gene expression and cellular signaling pathways associated with mood regulation and addiction . This compound also reduces ethanol self-administration in animal models by modulating the mesolimbic reward pathway, which is involved in feeding, mood, stress, and addiction . The compound’s high affinity and selectivity for the NOP receptor make it a promising candidate for therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For example, in an 8-week, double-blind, placebo-controlled trial, once-daily oral dosing of this compound at 40 mg provided evidence for an antidepressant effect in patients with major depressive disorder . Additionally, this compound has shown long-term effects on cellular function, such as promoting oligodendrocyte differentiation and myelination .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent studies, this compound was administered orally at doses of 3, 10, or 30 mg/kg, resulting in a dose-dependent reduction in ethanol self-administration without affecting food or water intake . Higher doses of this compound have been associated with increased efficacy in reducing ethanol consumption and promoting abstinence in alcohol-dependent individuals . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the NOP receptor. By antagonizing the NOP receptor, this compound modulates the receptor’s signaling pathways, which are associated with mood regulation, addiction, and stress responses . The compound’s interaction with the NOP receptor influences metabolic flux and metabolite levels, contributing to its therapeutic effects in neurobehavioral disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the NOP receptor. The compound’s high affinity for the NOP receptor ensures its effective localization and accumulation in brain regions associated with mood and addiction . Additionally, this compound’s oral bioavailability allows for efficient systemic distribution, making it a suitable candidate for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the NOP receptor, which is expressed in various compartments and organelles within the central nervous system . The compound’s targeting signals and post-translational modifications direct it to specific regions, such as the cortex, hippocampus, and amygdala, where it exerts its therapeutic effects . By modulating the activity of the NOP receptor, this compound influences cellular processes related to mood regulation, addiction, and stress responses .

特性

IUPAC Name |

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHBJNRBKHUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336137 | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1307245-86-8 | |

| Record name | LY-2940094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-246040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2940094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

![tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate](/img/structure/B608647.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)

![5-[(7S)-3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B608657.png)

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)